

Technical Guide: Physical Properties of Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride

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Compound of Interest

Compound Name: *Ethyl 2-amino-3-phenylpropanoate hydrochloride*

Cat. No.: *B012878*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Ethyl 2-amino-3-phenylpropanoate hydrochloride**. The information is presented to support research, development, and quality control activities involving this compound. This document focuses primarily on the L-enantiomer, L-Phenylalanine ethyl ester hydrochloride, which is the most common commercially available form. Data for the D-enantiomer is also provided for comparison where available.

Chemical Identity and Structure

Ethyl 2-amino-3-phenylpropanoate hydrochloride is the hydrochloride salt of the ethyl ester of the amino acid phenylalanine. It exists as two enantiomers, the L-form and the D-form, as well as a racemic mixture.

- IUPAC Name: ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride (L-form)
- Synonyms: L-Phenylalanine ethyl ester hydrochloride, L-Phe-OEt·HCl, (S)-**Ethyl 2-amino-3-phenylpropanoate hydrochloride**[1]
- CAS Number: 3182-93-2 (L-form)[1], 63060-94-6 (D-form)
- Molecular Formula: $C_{11}H_{16}ClNO_2$ [1]

- Molecular Weight: 229.70 g/mol [1]

Quantitative Physical Properties

The following tables summarize the key physical properties of the L- and D-isomers of **Ethyl 2-amino-3-phenylpropanoate hydrochloride**.

Table 1: General Physical Properties

Property	L-Isomer (CAS: 3182-93-2)	D-Isomer (CAS: 63060-94-6)
Appearance	White to pale cream or pale blue powder or crystalline powder.	Not specified, likely similar to L-isomer.
Melting Point	150-160 °C (range)	Not specified.
Boiling Point	281.3 °C at 760 mmHg (for the free base)	Not specified.
Optical Rotation	$[\alpha]^{20}_D = -8 \pm 1^\circ$ (c=2 in H ₂ O)	Not specified.

Table 2: Solubility Profile

Solvent	Solubility
Water	Soluble
Methanol	Soluble

Spectroscopic Data (L-Isomer)

Spectroscopic data is crucial for the identification and purity assessment of **Ethyl 2-amino-3-phenylpropanoate hydrochloride**.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For the hydrochloride salt, the amine protons will be shifted downfield compared to the free base due to the protonation of the amino group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for **Ethyl 2-amino-3-phenylpropanoate hydrochloride** include:

- N-H stretching of the primary ammonium group (R-NH₃⁺) appearing as a broad band in the region of 3000-2800 cm⁻¹.
- C=O stretching of the ester group, typically around 1735-1750 cm⁻¹.
- C-O stretching of the ester group in the 1300-1000 cm⁻¹ region.
- Aromatic C-H and C=C stretching from the phenyl group.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid crystalline substance using a melting point apparatus.

Methodology:

- **Sample Preparation:** The sample of **Ethyl 2-amino-3-phenylpropanoate hydrochloride** must be completely dry and finely powdered.
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample at the bottom.
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of a melting point apparatus.
- **Heating and Observation:**

- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

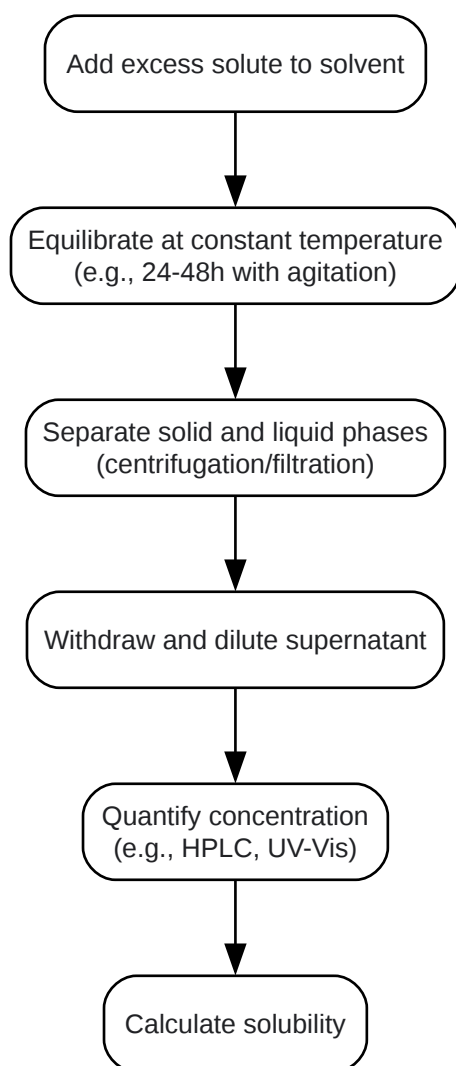
Workflow for Melting Point Determination

Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a general procedure for determining the equilibrium solubility of **Ethyl 2-amino-3-phenylpropanoate hydrochloride** in an aqueous medium.

Methodology:

- Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Analysis of the Supernatant: A known volume of the clear supernatant is carefully removed and diluted.
- Quantification: The concentration of the dissolved solute in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.



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Workflow for Equilibrium Solubility Determination

Stability and Storage

- **Stability:** **Ethyl 2-amino-3-phenylpropanoate hydrochloride** is stable under normal temperatures and pressures.
- **Incompatibilities:** It is incompatible with strong oxidizing agents.
- **Decomposition:** When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, and carbon oxides.
- **Storage:** It should be stored in a tightly sealed container in a cool, dry place.

This guide provides a foundational understanding of the physical properties of **Ethyl 2-amino-3-phenylpropanoate hydrochloride**. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house testing to confirm the properties of the material in use.

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References

- 1. Ethyl L-phenylalaninate hydrochloride | C₁₁H₁₆ClNO₂ | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]
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